molecular formula C8H6BrNO2 B2870098 5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1784839-34-4

5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B2870098
CAS No.: 1784839-34-4
M. Wt: 228.045
InChI Key: MIINCEQVMMICSD-UHFFFAOYSA-N
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Description

“5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one” is a chemical compound that belongs to the class of benzoxazines . Benzoxazines are heterocyclic compounds that have an oxazine ring fused with a benzene ring . They are reported to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .


Synthesis Analysis

The synthesis of benzoxazines has been a subject of interest due to their various medicinal uses and physiological activities . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . A series of benzoxazines derivatives have been synthesized using conventional method and solvent-free microwave thermolysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H6BrNO2 . The structure of this compound is similar to other benzoxazines like alprazolam and lorazepam . It is derived directly from diazepam, which is a benzodiazepine that was first made in the 1950s .


Chemical Reactions Analysis

Benzoxazines have shown promising biological properties, encouraging the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . The majority of the compounds showed activity with IC 50 values ranging from 0.11 to 10.42 μM .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.043 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 310.2±42.0 °C at 760 mmHg, and a flash point of 141.4±27.9 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One-pot reactions involving compounds similar to 5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one have led to the creation of new heterocyclic compounds, such as the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes with high chemo- and regioselectivity and yields up to 96% (Mittersteiner et al., 2019).

Antimicrobial Activity

Compounds derived from or related to this compound have been explored for their antimicrobial activity. For example, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one exhibited good antimicrobial activity, showing inhibitory action against both gram-positive and gram-negative microorganisms (Patel & Patel, 2011).

Anti-proliferative Activity

A small library of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives was investigated for anti-proliferative activity against human cancer cell lines. The study found promising anti-proliferative effects, particularly with the compound 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one, suggesting apoptosis as the mechanism of action (Badolato et al., 2017).

Ecological Role and Bioactivity

The broader class of benzoxazinones, to which this compound is related, has been studied for its ecological role and bioactivity. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of interest for natural herbicide models and the development of pharmaceuticals (Macias et al., 2009).

Properties

IUPAC Name

5-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-1-3-7-5(6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIINCEQVMMICSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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